![molecular formula C12H10N4 B1405575 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amin CAS No. 868529-29-7](/img/structure/B1405575.png)

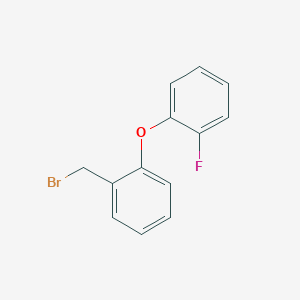

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amin

Übersicht

Beschreibung

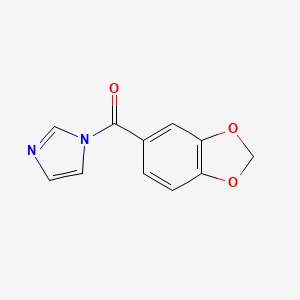

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Wirkmechanismus

Target of Action

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of compounds, which have been shown to possess significant impact in medicinal chemistry . These compounds have been reported to exhibit anticancer potential and enzymatic inhibitory activity . .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets, leading to changes that can inhibit the function of the target . The specific interactions and resulting changes caused by 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine remain to be elucidated.

Biochemical Pathways

Given the reported anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that these compounds may affect pathways related to cell proliferation and enzyme function.

Result of Action

Given the reported anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that these compounds may inhibit cell proliferation and enzyme function.

Action Environment

It is known that the synthesis of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which could potentially influence the compound’s action in different environments .

Biochemische Analyse

Biochemical Properties

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression . Additionally, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to interact with mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli .

Cellular Effects

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase . This compound also affects cell signaling pathways, particularly the MAPK pathway, which is involved in cell growth and differentiation . Furthermore, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine can activate or inhibit other enzymes, such as MAPKs, through direct binding or allosteric modulation . These interactions result in alterations in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine can lead to sustained inhibition of cell proliferation and alterations in cellular function . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity . At higher doses, there may be adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are critical for its therapeutic efficacy.

Transport and Distribution

Within cells and tissues, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its localization and concentration within different tissues, impacting its biological activity.

Subcellular Localization

The subcellular localization of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . These modifications may also affect the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its synthetic versatility.

Industrial Production Methods

While specific industrial production methods for 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.

4,7-Dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one: Known for its anti-inflammatory properties.

3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines: Studied for their anticancer activities.

Uniqueness

2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the resulting biological activities.

Eigenschaften

IUPAC Name |

2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTCXQSWOVQBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1405504.png)